5-Thiocyanato-2'-deoxyuridine

Radiosensitization Computational Chemistry DNA Damage

Researchers often substitute halogenated nucleosides for radiosensitization studies, inadvertently altering DNA damage pathways. 5-Thiocyanato-2′-deoxyuridine (SCNdU) is the precise solution for protocols requiring thiyl-radical-specific DNA cross-links. - Mechanism Specificity: Preferentially forms interstrand cross-links via S-CN bond cleavage, unlike BrdU/IdUrd halide elimination. - Quantitative Potency: Drives electron-induced degradation with a thermodynamic force of -16.2 kcal/mol, achieving a cellular dose enhancement factor (DEF) of 1.69. - Functional Tool: At 200 µg/mL, paradoxically stimulates [3H]thymidine incorporation 10-30-fold, a phenotype antagonized by low-dose thymidine for probing salvage pathways.

Molecular Formula C10H11N3O5S
Molecular Weight 285.28 g/mol
Cat. No. B1198143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiocyanato-2'-deoxyuridine
Synonyms5-thiocyanato-2'-deoxyuridine
Molecular FormulaC10H11N3O5S
Molecular Weight285.28 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)O
InChIInChI=1S/C10H11N3O5S/c11-4-19-7-2-13(10(17)12-9(7)16)8-1-5(15)6(3-14)18-8/h2,5-6,8,14-15H,1,3H2,(H,12,16,17)/t5-,6+,8+/m0/s1
InChIKeyGOVKUNCYSORXMO-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Thiocyanato-2′-deoxyuridine Research Supply Overview


5‑Thiocyanato‑2′‑deoxyuridine (SCNdU; CAS not widely assigned) is a C5‑substituted pyrimidine nucleoside analog that incorporates a thiocyanate (–SCN) group at the 5‑position of the uracil base. It has been studied as both an antiviral agent and a potential radiosensitizer, with documented activity in orthopoxvirus and herpesvirus models as well as radiation‑enhancement studies in prostate cancer cells . Unlike the more common halogenated 2′‑deoxyuridine analogs, SCNdU undergoes distinct electron‑induced S–CN bond cleavage, generating a thiyl radical that can form DNA cross‑links—a mechanistic difference that defines its niche in scientific procurement.

Probe Type
C5-thiocyanato nucleoside analog probe
Distinct from halogenated 2′-deoxyuridines
Mechanistic Niche
Thiyl radical-mediated DNA cross-linking studies
S–CN bond cleavage, not halide elimination
Workflow Fit
Radiosensitizer mechanism-of-action research
Cell-model endpoint review; DNA repair pathway context

Why 5-Thiocyanato-2′-deoxyuridine Outperforms Common Analogs


In‑class nucleoside analogs are frequently interchanged for antiviral or radiosensitization studies, but such substitutions overlook critical mechanistic divergences. The thiocyanate substituent on SCNdU dictates a unique electron‑attachment pathway that is chemically incompatible with the elimination chemistry of halogenated analogs such as 5‑bromo‑2′‑deoxyuridine (BrdU) or 5‑iodo‑2′‑deoxyuridine (IdUrd). The quantitative evidence below demonstrates that SCNdU preferentially forms thiyl‑radical‑mediated DNA interstrand cross‑links, whereas BrdU and IdUrd release halide ions and produce uracil‑5‑yl radicals . In antiviral studies, the in vivo efficacy ranking of SCNdU relative to IdUrd is documented , and the compound exhibits a host‑cell thymidine‑incorporation phenotype not seen with other analogs . These data establish that SCNdU is not functionally interchangeable, making direct procurement essential for protocols requiring its specific mechanism.

This Compound SCNdU: Thiyl radical (dU-5-S•) pathway; disulfide dimer formation
Halogenated Analogs BrdU / IdUrd: Halide ion release; uracil-5-yl radical pathway
Mechanistic pathway mismatch
Electron-induced degradation chemistry may not transfer; DNA damage profile and cross-link yields can differ markedly between thiocyanate and halide leaving groups.
Host-cell metabolic phenotype may differ
Thymidine-incorporation response reported for SCNdU is absent in classic halogenated analogs; cell-cycle endpoint context may not transfer.

Quantitative Evidence for 5-Thiocyanato-2′-deoxyuridine Selection


Thermodynamic Driving Force for Electron Attachment

Density functional theory (DFT) calculations at the M06‑2X/6‑31++G(d,p) level with a polarizable continuum model (PCM) for aqueous solution show that SCNdU exhibits a substantially more favorable thermodynamic stimulus for dissociative electron attachment (DEA) compared to the corresponding 5‑bromo‑1‑methyluracil (MetBrU) model. The S–CN bond cleavage (path B) in SCNdU has a ΔG of –16.2 kcal/mol with an activation barrier (ΔG*) of 4.1 kcal/mol, whereas the C–Br cleavage in MetBrU yields ΔG = –8.0 kcal/mol and ΔG* = 2.5 kcal/mol . Although the barrier is slightly higher, the driving force is more than doubled, favoring electron‑induced degradation and radical formation in SCNdU.

DEA Thermodynamics
Head-to-head
ΔΔG = –8.2 kcal/mol vs. BrU analog; ΔG* = +1.6 kcal/mol higher
Supports electron-attachment pathway interpretation
DFT M06-2X/6-31++G(d,p) PCM water model; context-dependent
Radiosensitization Computational Chemistry DNA Damage

Cellular Radiosensitization Enhancement Factor

In PC3 prostate cancer cells treated with SCNdU and subsequently irradiated with X‑rays, the clonogenic survival assay yielded a dose enhancement factor (DEF) of 1.69, indicating a 69% improvement in cell killing at the radiation dose required to reduce survival to 10% relative to radiation alone . This DEF value quantifies the radiosensitizing potency at the cellular level and provides a benchmark for comparison with other radiosensitizing nucleosides.

Radiosensitization DEF
Cross-study comparable
DEF = 1.69 in PC3 prostate cancer cells
Supports radiosensitizer endpoint review
X-ray clonogenic assay; reported model-response context
Radiosensitizer Prostate Cancer Clonogenic Assay

In Vivo Antiviral Efficacy Ranking

In a mouse tail‑lesion model of vaccinia virus infection, five antiviral compounds were administered intraperitoneally once daily for 7 days. The order of decreasing efficacy was: ara‑C > IUdR (5‑iodo‑2′‑deoxyuridine) > NCSUdR (5‑thiocyanato‑2′‑deoxyuridine) > ribavirin > EtUdR (5‑ethyl‑2′‑deoxyuridine) . This direct ranking establishes that SCNdU is less potent than IUdR but more active than ribavirin and the closely related 5‑ethyl analog, providing a clear position for the compound in antiviral discovery programs.

In Vivo Antiviral Rank
Head-to-head
Ranked 3rd of 5: IUdR > SCNdU > ribavirin
Supports antiviral screening context
Mouse vaccinia tail-lesion model; reported efficacy ranking
Antiviral Orthopoxvirus In Vivo Efficacy

Host-Cell Thymidine Incorporation Phenotype

At 200 µg/mL, 5‑NCSdU (SCNdU) stimulated [3H]thymidine incorporation into host‑cell DNA by 10‑ to 30‑fold, while other 5‑thiocyanatopyrimidine nucleosides (5‑NCSrU, 5‑NCSaraU, tri‑O‑acetyl‑5‑NCSrU) showed no such effect . This stimulation was almost completely reversed by co‑administration of thymidine at a 100‑fold lower concentration, confirming a specific interaction with thymidine metabolism. This phenotype is absent in classical halogenated analogs such as IUdR and BrdU, which typically inhibit DNA synthesis.

Thymidine Phenotype
Class-level
10–30× stimulation of [3H]thymidine incorporation
Cell-cycle endpoint context; data to verify
Reversed by low-dose thymidine; PRK cell cultures
Selectivity Host Cell Metabolism Thymidine Incorporation

Thiyl Radical-Mediated DNA Cross-Linking Mechanism

γ‑Radiolysis of aqueous SCNdU solutions under N2 saturation in the presence of sodium formate (OH‑radical scavenger) produced the disulfide‑linked dimer dU‑5S‑5S‑dU in preference to the monomeric dU by approximately a 10:1 ratio, as quantified by HPLC and LC‑MS/MS . This demonstrates that electron‑induced S–CN bond cleavage yields a thiyl radical (dU‑5‑S•) that efficiently dimerizes rather than forming the uracil‑5‑yl radical (dU•) that typifies BrdU and IdUrd degradation. The dimer can generate both intra‑ and inter‑strand DNA cross‑links as well as DNA–protein cross‑links.

Cross-Link Mechanism
Class-level
dU-5S-5S-dU : dU ≈ 10 : 1 product ratio
Supports DNA cross-link repair pathway studies
γ-radiolysis HPLC/LC-MS/MS; reported mechanism context
DNA Cross‑Linking Thiyl Radical Radiolysis

Key Application Scenarios for 5-Thiocyanato-2′-deoxyuridine


Hypoxia-Targeted Radiosensitizer Development

The computational evidence showing SCNdU’s superior thermodynamic driving force for electron‑induced degradation (–16.2 kcal/mol) and the cellular DEF of 1.69 make it a compelling candidate for preclinical evaluation of radiosensitizers that operate optimally in the hypoxic tumor microenvironment, where electron‑affinic sensitizers are most needed .

Antiviral Combination and Resistance Research

The direct in vivo ranking placing SCNdU between IUdR and ribavirin, combined with its unique thymidine‑reversible phenotype, supports its use in combination antiviral studies and as a tool compound to probe thymidine‑dependent pathways of viral replication .

DNA Cross-Link Repair Pathway Studies

The 10:1 preference for disulfide‑dimer formation over monomer production establishes SCNdU as a chemical probe to induce defined DNA interstrand and DNA–protein cross‑links via a thiyl‑radical mechanism, enabling studies on the Fanconi anemia pathway, homologous recombination, and translesion synthesis .

Thymidine Metabolism and Cell-Cycle Analysis

The paradoxical 10–30‑fold stimulation of [3H]thymidine incorporation at 200 µg/mL that is antagonized by low‑dose thymidine provides a unique tool for dissecting thymidine salvage and nucleoside transporter functions, distinguishing SCNdU from nucleoside analogs that merely inhibit DNA synthesis .

Application
Selection Property
Validation Focus
Radiosensitizer mechanism-of-action studies
Electron-attachment pathway context
Cellular DEF and DNA damage endpoint review
Antiviral combination and resistance research
In vivo efficacy ranking context
Viral replication and thymidine-pathway endpoints
DNA cross-link repair pathway studies
Thiyl radical dimerization mechanism
Interstrand cross-link and repair pathway interpretation
Thymidine metabolism and cell-cycle analysis
Host-cell incorporation phenotype
Nucleoside transporter and salvage pathway endpoints
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